An In-depth Technical Guide to 5-Aminouracil: Chemical Structure, Physical Properties, and Synthetic Methodologies
An In-depth Technical Guide to 5-Aminouracil: Chemical Structure, Physical Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Aminouracil in Medicinal Chemistry
5-Aminouracil (5-AU), a derivative of the pyrimidine nucleobase uracil, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds.[1][2] Its strategic importance in medicinal chemistry is underscored by the wide spectrum of biological activities exhibited by its derivatives, including anticancer, antiviral, antibacterial, and antioxidant properties.[3][4] The presence of an amino group at the 5-position of the uracil ring enhances its chemical reactivity, making it a valuable precursor for the development of novel therapeutic agents.[5][6] This guide provides a comprehensive overview of the chemical structure, physical properties, and a detailed, field-proven synthetic protocol for 5-aminouracil, offering valuable insights for researchers engaged in drug discovery and development.
Chemical Structure and Tautomerism
5-Aminouracil, systematically named 5-amino-1H-pyrimidine-2,4-dione, possesses the molecular formula C₄H₅N₃O₂.[7] The molecule consists of a pyrimidine ring with two carbonyl groups at positions 2 and 4, and an amino group at position 5.
The structure of 5-aminouracil can be represented by the following diagram:
Figure 1: Chemical Structure of 5-Aminouracil
It is important to note that 5-aminouracil, like uracil itself, can exist in different tautomeric forms, primarily the keto (lactam) and enol (lactim) forms. The diketo form, as depicted above, is the most stable and predominant tautomer under normal conditions.[8][9] The potential for tautomerism is a critical consideration in its chemical reactivity and biological interactions.
Physicochemical Properties
5-Aminouracil is typically a white to off-white crystalline solid.[5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅N₃O₂ | [7] |
| Molecular Weight | 127.10 g/mol | [7][10] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Soluble in water and various organic solvents | [5] |
| CAS Number | 932-52-5 | [7][10] |
| IUPAC Name | 5-amino-1H-pyrimidine-2,4-dione | [7] |
| Synonyms | 5-Amino-2,4(1H,3H)-pyrimidinedione, 2,4-Dihydroxy-5-aminopyrimidine | [5][7] |
Synthesis of 5-Aminouracil: A Validated Protocol
The most common and efficient method for the synthesis of 5-aminouracil is the reduction of 5-nitrouracil.[11] This process involves the conversion of the nitro group at the 5-position to an amino group. The following protocol is a well-established procedure that provides a high yield of the desired product.[12]
Experimental Protocol: Reduction of 5-Nitrouracil
Objective: To synthesize 5-aminouracil from 5-nitrouracil via reduction.
Materials:
-
5-nitropyrimidine-2,4(1H,3H)-dione (5-nitrouracil)
-
Ammonia solution (25%)
-
Sodium hydrosulfite (Na₂S₂O₄) or Sodium dithionite
-
Water
-
Ice
Equipment:
-
Four-necked round-bottomed flask
-
Mechanical stirrer
-
Heating mantle
-
Ice/water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter or pH indicator strips
Procedure:
-
Reaction Setup: In a 5-liter four-necked round-bottomed flask equipped with a mechanical stirrer, add water (2.871 L), ammonia solution (116.1 mL), and 5-nitropyrimidine-2,4(1H,3H)-dione (180 g, 1.15 mol).
-
Addition of Reducing Agent: While stirring the mixture, add sodium hydrosulfite (860 g, 6.06 mol) in batches. The batchwise addition is crucial to control the exothermic nature of the reaction.
-
pH Adjustment: Adjust the pH of the reaction solution to 8 using a 25% ammonia solution. Maintaining a slightly basic pH is optimal for the reduction process.
-
Heating: Heat the reaction mixture to 75 °C and maintain this temperature for 3 hours with continuous stirring. This ensures the complete reduction of the nitro group.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to 15 °C using an ice/water bath. The product, 5-aminouracil, will precipitate out of the solution as a solid.
-
Isolation and Drying: Collect the solid product by filtration, wash it with cold water, and dry it to obtain 5-aminopyrimidine-2,4(1H,3H)-dione. This procedure typically yields a yellow solid with a high percentage yield (around 81%).[12]
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium hydrosulfite is a powerful and convenient reducing agent for converting aromatic nitro groups to amines.[11] Its use in this protocol is well-documented and provides high yields.
-
Role of Ammonia: The addition of ammonia helps to maintain a basic pH, which is favorable for the reduction reaction.
-
Temperature Control: Heating the reaction to 75 °C accelerates the rate of reduction. Subsequent cooling is necessary to decrease the solubility of the product and maximize its precipitation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Aminouracil.
Spectroscopic Data and Structural Confirmation
The identity and purity of synthesized 5-aminouracil can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of 5-aminouracil shows characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the carbonyl groups, and vibrations of the pyrimidine ring.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.[15]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of 5-aminouracil. The mass spectrum typically shows a molecular ion peak corresponding to its molecular weight.[7][16]
-
Crystal Structure: The single-crystal structure of 5-aminouracil has been determined using synchrotron X-ray diffraction, providing precise information about its solid-state conformation and intermolecular interactions.[17]
Biological Significance and Therapeutic Potential
5-Aminouracil and its derivatives are of significant interest in drug discovery due to their diverse biological activities.[1] They have been investigated for their potential as:
-
Anticancer Agents: Some derivatives have shown cytotoxic effects against various cancer cell lines.[3][5]
-
Antiviral Agents: The structural similarity to nucleobases makes them candidates for antiviral drug development.[3][4]
-
Antibacterial Agents: Certain 5-aminouracil derivatives have demonstrated antibacterial properties.[3]
-
Enzyme Inhibitors: They have been studied as inhibitors of enzymes such as dihydropyrimidinase.[3]
The amino group at the 5-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological activities.[6]
Biological Activity Pathway
Caption: 5-Aminouracil as a precursor for biologically active compounds.
Conclusion
5-Aminouracil is a fundamentally important molecule in the field of medicinal chemistry. Its accessible synthesis, coupled with the versatility of its amino group for further chemical elaboration, makes it an invaluable starting material for the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical and physical properties, a robust synthetic protocol, and an insight into its biological significance, serving as a comprehensive resource for scientists and researchers in the field.
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